molecular formula C13H26ClNO B1456171 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220028-46-5

3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1456171
CAS No.: 1220028-46-5
M. Wt: 247.8 g/mol
InChI Key: OYQUGTPURPUVSY-UHFFFAOYSA-N
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Description

3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H26ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a cyclohexylethoxy-containing reagent. One common method is the alkylation of pyrrolidine with 2-cyclohexylethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the cyclohexylethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound may be employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylethoxy group may enhance its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways that involve modulation of biochemical processes, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine
  • 3-Ethyl-2-pyrrolidinone
  • 3-methoxy-pyrrolidine hydrochloride

Uniqueness

3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride is unique due to its cyclohexylethoxy substituent, which imparts distinct physicochemical properties and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-cyclohexylethoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)7-9-15-11-13-6-8-14-10-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQUGTPURPUVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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